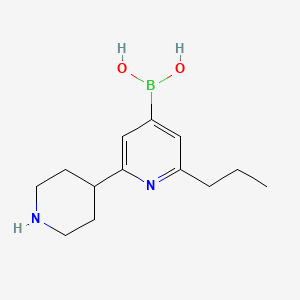
ortho-CBNQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ortho-CBNQ involves the oxidation of cannabinol. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the formation of the desired quinone structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows the principles of organic oxidation reactions, utilizing large-scale reactors and purification systems to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ortho-CBNQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can revert this compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex quinones, while reduction can produce simpler hydroquinones .
Wissenschaftliche Forschungsanwendungen
Ortho-CBNQ has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ortho-CBNQ involves its interaction with various molecular targets and pathways. As an oxidative byproduct, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways are still under investigation, but its quinone structure suggests potential interactions with enzymes and proteins involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
Para-CBNQ: Another oxidative byproduct of cannabinol with a different positional isomerism.
Cannabinol: The precursor compound from which ortho-CBNQ is derived.
Hydroquinone: A simpler quinone derivative with similar redox properties.
Uniqueness: this compound is unique due to its specific quinone structure and its formation as an oxidative byproduct of cannabinol. This uniqueness makes it valuable in research for studying oxidative processes and developing new analytical methods .
Eigenschaften
Molekularformel |
C21H24O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6,6,9-trimethyl-3-pentylbenzo[c]chromene-1,2-dione |
InChI |
InChI=1S/C21H24O3/c1-5-6-7-8-14-12-17-18(20(23)19(14)22)15-11-13(2)9-10-16(15)21(3,4)24-17/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
DGLCWWDRACHAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)








![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)

![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)

